molecular formula C8H13ClN2O2 B149812 2-(2,4-Diaminophenoxy)ethanol dihydrochloride CAS No. 66422-95-5

2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Cat. No.: B149812
CAS No.: 66422-95-5
M. Wt: 204.65 g/mol
InChI Key: PBVFDMZFBPZIMC-UHFFFAOYSA-N
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Description

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride typically involves the reaction of 2,4-diaminophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Diaminophenoxy)ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(2,4-Diaminophenoxy)ethanol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

66422-95-5

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

2-(2,4-diaminophenoxy)ethanol;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H

InChI Key

PBVFDMZFBPZIMC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)OCCO.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCO.Cl

66422-95-5
11138-66-2

physical_description

Solid;  [MSDSonline] Light grey to light pink solid;  [EC]
Cream-colored odorless solid;  [Merck Index] Fine cream-colored powder with a very faint odor;  [Solvay MSDS]

Pictograms

Irritant

Related CAS

70643-19-5 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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